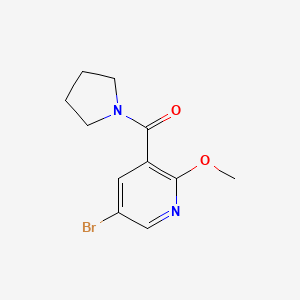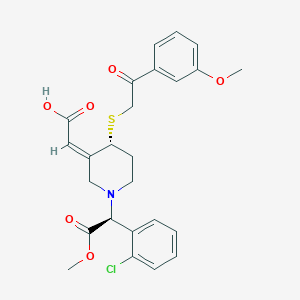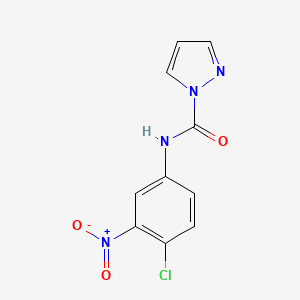![molecular formula C8H17ClN2 B1458748 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 1588441-26-2](/img/structure/B1458748.png)
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-linked diazaspiro nonane ring system. This compound is typically found in a powdered form and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride involves the formation of the spirocyclic structure through a series of chemical reactions. One common synthetic route includes the reaction of appropriate amines with cyclic ketones under controlled conditions to form the spirocyclic intermediate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study .
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-2,7-diazaspiro[3.5]nonane: The parent compound without the dihydrochloride salt.
2,7-Diazaspiro[3.5]nonane: A similar spirocyclic compound lacking the methyl group.
7-Methyl-2,7-diazaspiro[3.5]nonane monohydrochloride: A related compound with a single hydrochloride salt.
Uniqueness
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two hydrochloride salts, which can influence its solubility, stability, and reactivity compared to similar compounds .
Propiedades
Número CAS |
1588441-26-2 |
|---|---|
Fórmula molecular |
C8H17ClN2 |
Peso molecular |
176.69 g/mol |
Nombre IUPAC |
7-methyl-2,7-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-4-2-8(3-5-10)6-9-7-8;/h9H,2-7H2,1H3;1H |
Clave InChI |
WUZQGNOZXNULPT-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC1)CNC2.Cl.Cl |
SMILES canónico |
CN1CCC2(CC1)CNC2.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



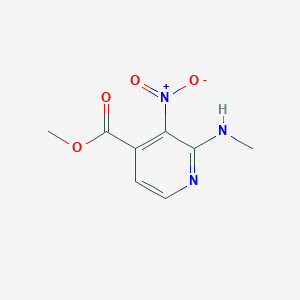
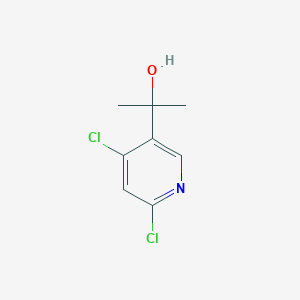

![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
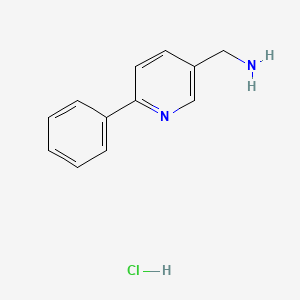
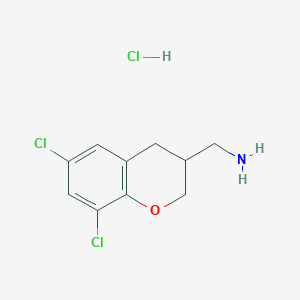
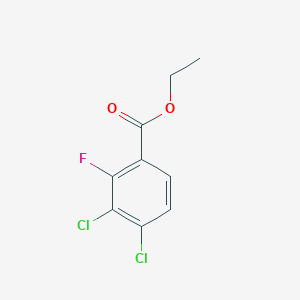
![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)

